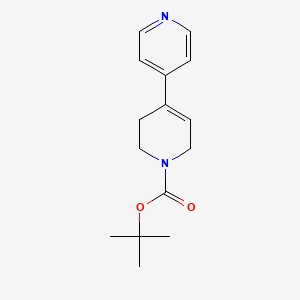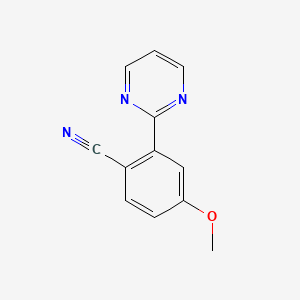
5-Fluoronaphthalene-1-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoronaphthalene-1-acetic acid is an organic compound that belongs to the class of naphthalene derivatives It features a fluorine atom substituted at the fifth position of the naphthalene ring and an acetic acid moiety attached to the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoronaphthalene-1-acetic acid typically involves the following steps:
Fluorination of Naphthalene:
Acetylation: The resulting 5-fluoronaphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 5-fluoro-1-acetylnaphthalene.
Oxidation: The acetyl group is then oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: 5-Fluoro-1-naphthaldehyde, 5-Fluoro-1-naphthone.
Reduction: 5-Fluoronaphthalen-1-ylmethanol, 5-Fluoronaphthalen-1-ylmethane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoronaphthalene-1-acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: As an intermediate in organic synthesis, it aids in the preparation of more complex molecules for various applications.
Mécanisme D'action
The mechanism of action of 5-Fluoronaphthalene-1-acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with target proteins. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Naphthalene-1-acetic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Bromonaphthalen-1-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications.
1-Naphthylacetic acid: The acetic acid moiety is attached to the first position of naphthalene without any additional substituents.
Uniqueness: 5-Fluoronaphthalene-1-acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high binding affinity and selectivity, such as drug design and materials science.
Propriétés
Formule moléculaire |
C12H9FO2 |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
2-(5-fluoronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9FO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h1-6H,7H2,(H,14,15) |
Clé InChI |
ADWOLTIUOGCRIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=C(C2=C1)F)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenemethanamine, N-[3-methyl-1-(2-propenyl)-2-butenyl]-](/img/structure/B8591144.png)

![N-[3-bromo-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B8591171.png)


![2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid](/img/structure/B8591196.png)


